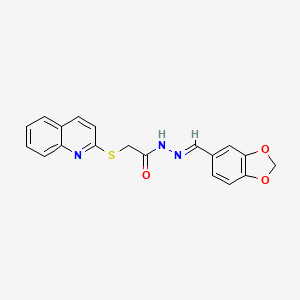

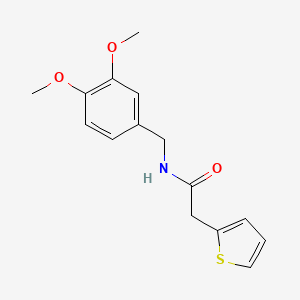

![molecular formula C15H18F4N2O2 B5542402 1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol](/img/structure/B5542402.png)

1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol” is a compound of interest within the chemical and pharmaceutical research domains due to its complex molecular structure that incorporates fluorine atoms, making it significant for its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of fluorine-containing diazepanols, such as “1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol”, often involves the reaction of β-trifluoroacetylketene dialkyl acetals with various 1,2-phenylenediamines to yield novel 4-alkoxy-2-trifluoromethyl-2,3-dihydro-1H-benzo[b][1,4]diazepinols in moderate to high yields. Dehydration of these compounds can proceed thermally under reduced pressure to afford the corresponding fluorine-containing 3H-benzo[b][1,4]diazepines (Ota et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds related to “1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol” has been studied through methods such as X-ray crystallography, revealing significant insights into their conformation and stereochemistry. For instance, structural studies of related diazepines have shown non-planar molecular configurations due to the presence of seven-membered diazepin-2-one moieties, which introduce torsion in adjacent rings. These studies provide a deeper understanding of the structural aspects that influence the chemical reactivity and physical properties of these compounds (Alonso et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving “1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol” and its analogs include cyclization, oxidation, and electrophilic fluorination, highlighting the reactivity of the fluorine atoms and the potential for creating a variety of structurally diverse derivatives with unique chemical properties. For example, oxidation of unsymmetrical polyfluorinated diazepines has been demonstrated to yield various oxidized products, showcasing the versatility and reactivity of these compounds (Banks et al., 1989).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthetic Methods : Fluorine-containing 4-alkoxydihydrobenzo[b][1,4]diazepinols and 3H-benzo[b][1,4]diazepines can be synthesized using β-trifluoroacetylketene dialkyl acetals and various 1,2-phenylenediamines. These compounds have moderate to high yields and their dehydration produces corresponding fluorine-containing 3H-benzo[b][1,4]diazepines (Ota et al., 2009).

Spectral Properties : Alkali-clearable azo disperse dyes containing a fluorosulfonyl group show varying absorption maxima based on different substituents, demonstrating effects on absorption spectra, halochromism, and solvatochromism (Koh et al., 2003).

Advanced Applications

Photoaffinity Labeling : 2-Diazo-3,3,3-trifluoropropionyl chloride, derived from trifluorodiazoethane, is used for labeling enzymes in photoaffinity labeling due to its stability and reduced rearrangement during photolysis (Chowdhry et al., 1976).

PET Studies : 3-Fluorodiazepam, synthesized from molecular fluorine and diazepam, is considered for positron emission tomography (PET) studies due to its potential as an antianxiety agent (Luxen et al., 1985).

NMR and Structural Studies : Structural analysis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, some containing fluoro-substituents, has been conducted using X-ray crystallography and NMR. These studies help in understanding conformational properties of these compounds (Alonso et al., 2020).

Synthesis of Novel Compounds

- Synthesis of Homopiperazines : Diazepan-6-ols can be oxidized and fluorinated to produce gem-difluorohomopiperazines, showcasing a method to access these compounds in high yields (Wellner et al., 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[4-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-6-hydroxy-1,4-diazepan-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F4N2O2/c1-10(22)21-5-4-20(8-13(23)9-21)7-11-2-3-12(6-14(11)16)15(17,18)19/h2-3,6,13,23H,4-5,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOCHPCVHWGPRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC(C1)O)CC2=C(C=C(C=C2)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-benzylidene-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5542327.png)

![2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine](/img/structure/B5542342.png)

![8-bromo-7-methyl-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one](/img/structure/B5542346.png)

![(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5542354.png)

![7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5542356.png)

![3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5542365.png)

![N,N-dimethyl-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5542394.png)

![6-bromo-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5542411.png)

![(1R*,3S*)-7-(3-allyl-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5542418.png)